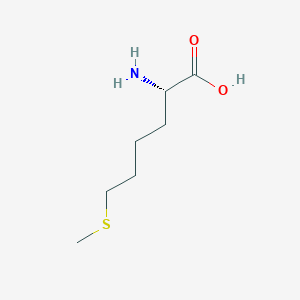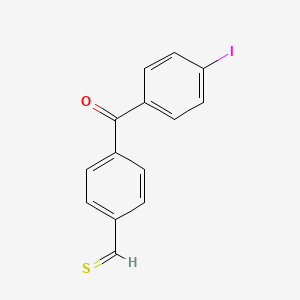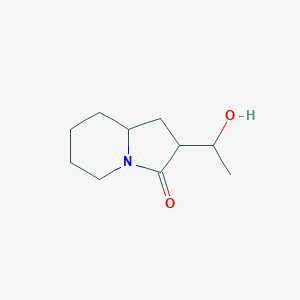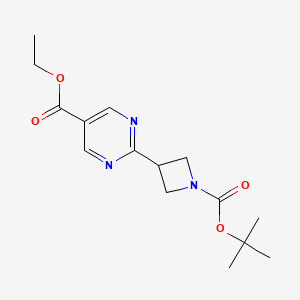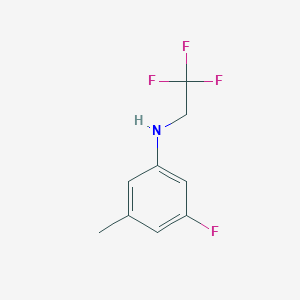![molecular formula C13H19NO2 B13091757 2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
2-[Butyl(methyl)amino]-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Butyl(methyl)amino]-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butyl group, a methylamino group, and a phenyl group attached to the acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(methyl)amino]-2-phenylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with butylamine and methylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
2-[Butyl(methyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-[Butyl(methyl)amino]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-[Butyl(methyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action.
類似化合物との比較
2-[Butyl(methyl)amino]-2-phenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Lacks the butyl and methylamino groups, making it less versatile in certain reactions.
Butylamine: Lacks the phenyl and acetic acid groups, limiting its applications in organic synthesis.
Methylamine: Lacks the butyl and phenyl groups, reducing its potential biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
2-[butyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16) |
InChIキー |
KNLCYGOABMPBIU-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C(C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


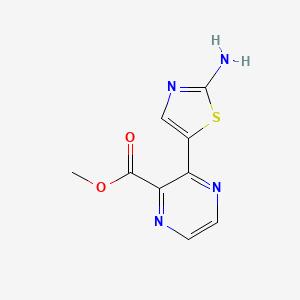


![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
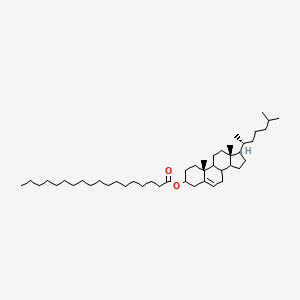

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
